molecular formula C7H6FN3 B3218516 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190309-99-9

6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B3218516
CAS No.: 1190309-99-9
M. Wt: 151.14 g/mol
InChI Key: QKULTRQTLASLAB-UHFFFAOYSA-N
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Description

Overview of the Pyrrolo[2,3-b]pyridine Isomeric System

Pyrrolopyridines, also known as azaindoles, are bioisosteres of indole (B1671886) where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. This substitution gives rise to four possible isomers depending on the position of the nitrogen: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole (B17877). enamine.net The 1H-pyrrolo[2,3-b]pyridine system is specifically referred to as 7-azaindole. chemicalbook.com

Table 1: Isomers of Azaindole (Pyrrolopyridine)

Isomer Name Systematic Name
4-Azaindole 1H-Pyrrolo[3,2-b]pyridine
5-Azaindole 1H-Pyrrolo[3,2-c]pyridine
6-Azaindole 1H-Pyrrolo[2,3-c]pyridine
7-Azaindole 1H-Pyrrolo[2,3-b]pyridine

Strategic Importance of Azaindoles in Chemical Biology and Medicinal Chemistry Research

The 7-azaindole scaffold, the core of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, is particularly prominent in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The azaindole structure can mimic the purine (B94841) core of ATP (adenosine triphosphate), the energy currency that kinases utilize, allowing azaindole-based molecules to act as competitive inhibitors. mdpi.com

The nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for specific kinase targets. enamine.netmdpi.com Numerous 7-azaindole derivatives have been investigated as potent inhibitors of a wide range of kinases, including p38 kinase, Colony-Stimulating Factor 1 Receptor (CSF1R), and Fibroblast Growth Factor Receptor (FGFR). nih.govacs.orgrsc.orgnih.gov This has established the 7-azaindole framework as a critical component in the design of targeted therapeutics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKULTRQTLASLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269451
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-99-9
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190309-99-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Role of Fluorine in Modulating Chemical and Biological Properties in Research Contexts

Impact of Fluorination on Compound Behavior in Biological Systems

Fluorine is the most electronegative element, yet it is relatively small in size, with a van der Waals radius similar to that of a hydrogen atom. This allows for the substitution of hydrogen with fluorine without significantly increasing the molecule's size. acs.org The strong carbon-fluorine (C-F) bond is highly stable, which can protect a drug candidate from metabolic degradation, thereby increasing its half-life and bioavailability. nih.gov

Furthermore, the powerful electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups. sigmaaldrich.com This modulation can be critical for optimizing a compound's solubility, membrane permeability, and binding interactions with its target protein. nih.gov The increased lipophilicity often associated with fluorination can also enhance a molecule's ability to cross cell membranes. nih.gov

Fluorine as a Strategic Element in Ligand Design Research

In the context of ligand design, fluorine is used to strategically enhance binding affinity and selectivity. uni-rostock.de While the C-F bond is a poor hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, significantly strengthening the ligand-protein complex. uni-rostock.de

The strategic placement of fluorine can also induce specific conformational preferences in a molecule, which can be advantageous for fitting into a protein's binding pocket. sigmaaldrich.com The process of "fluorine scanning," where fluorine atoms are systematically introduced at various positions on a lead compound, is a common technique used to probe and optimize these interactions for improved potency and selectivity. uni-rostock.de

Rationale for Focused Academic Investigation of 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 4 Amine Structure

Overview of Research Methodologies Employed for this compound Characterization

The definitive identification and characterization of a novel chemical entity like this compound rely on a suite of established analytical techniques. While specific research detailing this exact compound is not widely published, the characterization would follow standard methodologies for similar heterocyclic compounds, ensuring confirmation of its structure and purity. synhet.comamazonaws.com These methods are crucial for verifying the outcome of a synthesis and for quality control.

The principal techniques employed for the characterization of such compounds are summarized in the table below.

Analytical Technique Purpose of Analysis Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the molecular structure and connectivity of atoms.Provides detailed information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the arrangement of the pyrrole (B145914) and pyridine (B92270) rings and the positions of the fluoro and amino substituents.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.Measures the mass-to-charge ratio of the molecule, confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. amazonaws.com
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.Separates the target compound from any impurities, starting materials, or byproducts, allowing for quantification of its purity level. amazonaws.com
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Detects characteristic vibrations of chemical bonds, such as N-H stretches for the amine and pyrrole groups and C-F stretches.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in a crystalline solid.Provides definitive proof of structure, including bond lengths and angles, for crystalline materials. researchgate.net

This table outlines the standard analytical methods used for the characterization of novel organic compounds.

While the specific spectral data for this compound is not available in public repositories, the data below for the parent compound, 1H-pyrrolo[2,3-b]pyridine, illustrates the type of information generated by these characterization methods.

Property Data for 1H-pyrrolo[2,3-b]pyridine (Parent Scaffold)
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol nist.gov
Appearance White to light yellow powder or crystal spectrabase.com
¹H NMR Chemical Shifts (Illustrative) Spectral data would show distinct signals for each of the six protons on the bicyclic ring system.
Mass Spectrum (EI) The mass spectrum would show a primary peak for the molecular ion (M+) at m/z ≈ 118. nist.gov

This table provides illustrative data for the unsubstituted 1H-pyrrolo[2,3-b]pyridine core structure as a reference. nist.govspectrabase.com

Modern Catalytic Approaches for this compound Synthesis

C-H Functionalization Strategies for Direct Amination or Fluorination

Direct C-H functionalization represents a highly efficient and atom-economical approach in organic synthesis, aiming to directly convert a carbon-hydrogen bond into a new carbon-functional group bond. In the context of synthesizing the this compound scaffold, these strategies could theoretically be applied for the direct introduction of either the fluorine atom or the amine group onto the pyrrolopyridine core.

Fluorinated heterocycles are significant in various chemical fields, but their synthesis can be challenging. Researchers have developed methods for the site-selective fluorination of pyridines and diazines using reagents like silver(II) fluoride. researchgate.net These reactions can proceed at room temperature with high selectivity for fluorination at the position adjacent to the ring nitrogen. researchgate.net Mechanistic studies suggest that the principles of classic amination reactions on pyridine rings can be adapted to achieve this selective C-H fluorination, providing a pathway to fluorinated nitrogen heterocycles under mild conditions. researchgate.net This approach avoids the need for pre-functionalized substrates, aligning with principles of green chemistry.

Gold-Catalyzed Cycloisomerization Approaches

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures from simple acyclic starting materials. Gold catalysts, particularly gold(I) and gold(III) species, are highly effective at activating unsaturated carbon-carbon bonds, such as those in alkynes and allenes, facilitating intramolecular cyclization reactions under mild conditions. researchgate.netlookchem.com

This methodology is particularly relevant for assembling the pyrrole portion of the pyrrolopyridine scaffold. The general approach involves the cycloisomerization of substrates like 1,n-enynes or α-aminoallenes. researchgate.netnih.gov For instance, gold-catalyzed cycloisomerization of α-aminoallenes can produce 3-pyrrolines, which are precursors to the pyrrole ring. lookchem.com The choice of catalyst, such as AuCl, AuI, or AuBr3, can significantly influence reaction times and efficiency. lookchem.commdpi.com Studies have shown that gold(I) halides can dramatically accelerate the intramolecular hydroamination of α-aminoallenes compared to gold(III) precatalysts. lookchem.com This method offers a route to five-membered heterocyclic compounds, which is a key structural feature of the target molecule. researchgate.netnih.gov

Table 1: Gold Catalysts in Cycloisomerization for Heterocycle Synthesis

Catalyst System Substrate Type Product Type Reference
AuCl / AuI α-Aminoallenes 3-Pyrrolines lookchem.com
AuCl3 α-Hydroxyallene 2,5-Dihydrofuran nih.gov
Gold(I) 1,n-Enynes Cyclic Structures researchgate.net
AuBr3 / AgOTf N-Tosylpropargyl Amines Poly-Substituted Furans mdpi.com

Multi-Component Reactions (e.g., Ugi-Zhu) for Scaffold Assembly

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The Ugi and Ugi-Zhu reactions are prominent examples of MCRs used to assemble heterocyclic scaffolds.

The Ugi-Zhu three-component reaction (UZ-3CR) involves the condensation of an amine, an aldehyde, and an α-isocyanoacetamide. researchgate.netmdpi.com This reaction can be coupled in a one-pot process with subsequent cascade reactions, such as aza Diels-Alder cycloaddition and aromatization, to construct complex polyheterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov While this produces a different isomer, the underlying principle of using an MCR to rapidly build the core bicyclic structure is a powerful strategy. Similarly, the Ugi four-component reaction, which includes a carboxylic acid component, is another efficient method for creating novel pyrrolo-pyridone backbones. rsc.org These MCR-based approaches allow for significant structural diversity by simply varying the starting components. rsc.org

Optimization of Reaction Conditions and Process Chemistry Research

The efficient synthesis of complex molecules like this compound necessitates rigorous optimization of reaction conditions. Process chemistry research focuses on refining synthetic routes to improve yield, purity, safety, and scalability. This often involves a systematic study of various reaction parameters. For the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, research has involved evaluating different synthetic strategies, such as altering the sequence of key cross-coupling steps and the use of protecting groups to achieve the desired transformation. nih.gov

Solvent Effects and Temperature Control in Selective Transformations

The choice of solvent and precise temperature control are critical parameters that can dictate the outcome of a chemical reaction, influencing reaction rates, selectivity, and the formation of side products. In the synthesis of heterocyclic compounds, these factors are carefully optimized to maximize the yield of the desired product.

For example, in the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related scaffold, water was found to be a more effective solvent than several organic solvents like ethanol (B145695), methanol, and DMF. nih.gov However, temperature control was crucial; at higher temperatures, competing hydrolysis of the chloro-substituent became a significant side reaction. nih.gov Lowering the temperature suppressed the formation of this impurity, leading to a higher yield of the aminated product. nih.gov Similarly, studies on other multi-component reactions have shown that product yields can vary dramatically depending on the solvent used, with DMF at reflux conditions providing significantly better results than other solvents like ethanol or acetonitrile. researchgate.net

Table 2: Effect of Solvent and Temperature on Reaction Yield

Solvent Temperature Yield (%) Reference
Ethanol Reflux 58 researchgate.net
Methanol Reflux 47 researchgate.net
Acetonitrile Reflux 65 researchgate.net
Tetrahydrofuran (THF) Reflux 51 researchgate.net
N,N-Dimethylformamide (DMF) Reflux 80 researchgate.net

Catalyst Development and Ligand Design for Enhanced Efficiency

Catalysis, particularly transition-metal catalysis, is central to many modern synthetic routes for heterocyclic compounds. The development of new catalysts and the design of sophisticated ligands are key areas of research aimed at enhancing reaction efficiency, selectivity, and scope.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently used to form C-C and C-N bonds in the synthesis of pyrrolopyridine derivatives. nih.govmdpi.com The success of these reactions is highly dependent on the choice of the palladium source (e.g., Pd(OAc)₂, Pd(dppf)₂Cl₂) and the phosphine (B1218219) ligand (e.g., RuPhos, XPhos, XantPhos). nih.govmdpi.com For instance, in the amination of a 2-iodo-4-chloropyrrolopyridine intermediate, the oxidative addition of palladium occurred preferentially at the more reactive C-2 position, highlighting the challenge of chemoselectivity. nih.gov By carefully selecting the catalyst-ligand system and reaction conditions, chemists can control which site on a molecule reacts, enabling the construction of complex targets with high precision. nih.gov The screening of various ligands and catalysts is often a necessary step to identify the optimal system for a specific transformation, balancing conversion rates against the formation of byproducts. nih.gov

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, safer, and more sustainable. mdpi.com In the synthesis of complex pharmaceutical intermediates like this compound, these principles guide the development of more efficient and less hazardous methodologies. shd-pub.org.rs

A key focus of green chemistry is the reduction or replacement of hazardous organic solvents. mdpi.com Research into the amination of related chloropyrrolopyrimidines has demonstrated that water can serve as an effective reaction medium, reducing the reliance on volatile organic compounds. nih.gov Furthermore, the development of one-pot syntheses and multi-component reactions (MCRs) embodies the principle of atom economy by combining multiple synthetic steps into a single operation, which minimizes waste and purification efforts. mdpi.comshd-pub.org.rs Catalytic methods are inherently greener than stoichiometric reactions, as they reduce the amount of chemical waste generated. The use of highly efficient catalysts, such as the palladium and gold systems discussed previously, allows for transformations to occur with minimal reagent use and often under milder conditions. nih.govmdpi.com These approaches collectively contribute to making the synthesis of complex heterocyclic molecules more sustainable. shd-pub.org.rschemrevlett.com

Electrophilic Aromatic Substitution on the Pyrrolopyridine Nucleus

The pyrrolo[2,3-b]pyridine core is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The pyrrole moiety is generally more reactive towards electrophiles than the pyridine ring. The position of substitution is directed by the combined electronic effects of the fused rings and the existing substituents. For the 7-azaindole (B17877) scaffold, the C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.gov

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of halogen atoms such as bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in a polar aprotic solvent.

Nitration: Nitration can be accomplished using standard nitrating agents like nitric acid in sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the starting material.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid or chlorosulfonic acid.

Friedel-Crafts Reactions: Acylation at the C-3 position of azaindoles has been successfully performed using acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane. nih.govsigmaaldrich.com This provides a direct method for introducing keto functionalities. However, Friedel-Crafts alkylation is often less straightforward due to the potential for polyalkylation and carbocation rearrangements. youtube.com

ReactionReagentPosition of SubstitutionReference
AcylationAcetyl chloride, AlCl₃C-3 nih.gov

Nucleophilic Aromatic Substitution at Key Positions (e.g., C-4, C-6)

The pyridine ring of the this compound nucleus is relatively electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen and the electron-withdrawing fluoro group. The C-4 and C-6 positions are the most likely sites for nucleophilic attack.

The presence of the fluorine atom at C-6 significantly activates this position towards nucleophilic displacement. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating attack by nucleophiles.

Similarly, the amino group at the C-4 position can potentially be displaced by strong nucleophiles under forcing conditions, although this is generally less favorable than displacement of a halogen. The reactivity of the C-4 position towards nucleophilic substitution is well-documented in related 4-chloro-7-azaindole systems, where the chloro group is readily displaced by various nucleophiles. nih.gov

PositionLeaving GroupNucleophileConditionsProduct
C-6FluoroAmines, Alkoxides, ThiolatesHigh temperature, polar aprotic solvent6-substituted derivative
C-4AminoStrong nucleophiles (e.g., hydroxide)Forcing conditions (high temperature/pressure)4-hydroxy derivative

Transformations Involving the Amino Moiety at C-4 (e.g., Acylation, Alkylation)

The primary amino group at the C-4 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, to form the corresponding amides. This reaction is typically high-yielding and provides a straightforward method for introducing diverse acyl groups.

Alkylation: Alkylation of the C-4 amino group can be achieved using alkyl halides. The reaction may proceed to give mono- or dialkylated products depending on the reaction conditions and the stoichiometry of the alkylating agent. The use of a base is generally required to neutralize the hydrogen halide formed during the reaction. researchgate.net

ReactionReagentProduct
AcylationAcetyl chloride, PyridineN-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)acetamide
AlkylationMethyl iodide, K₂CO₃6-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Reactivity of the Fluoro Substituent and Potential for Further Functionalization

The fluorine atom at the C-6 position is a valuable handle for further derivatization through nucleophilic aromatic substitution. The C-F bond in this electron-deficient ring system is susceptible to cleavage by a range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups at the C-6 position. researchgate.net

Common nucleophiles that can displace the fluoro group include:

Amines: Reaction with primary or secondary amines, often in a polar aprotic solvent at elevated temperatures, yields 6-amino derivatives. enamine.net

Alkoxides: Treatment with sodium or potassium alkoxides in the corresponding alcohol leads to the formation of 6-alkoxy derivatives.

Thiolates: Reaction with sodium or potassium thiolates provides 6-thioether derivatives.

The reactivity of the fluoro group can be influenced by the nature of the nucleophile and the reaction conditions. The use of microwave irradiation can often accelerate these substitution reactions. enamine.net

Stability and Degradation Pathways Under Controlled Research Conditions

The stability of this compound is an important consideration for its synthesis, storage, and application in research.

Thermal Stability: Heteroaromatic compounds, including 7-azaindole derivatives, generally exhibit good thermal stability. However, at elevated temperatures, degradation can occur. Studies on related indolizine derivatives have shown multi-stage thermal degradation mechanisms under inert atmospheres. uaic.ro The specific decomposition pathway for this compound would likely involve fragmentation of the bicyclic ring system.

pH Stability: The compound's stability in acidic and basic media is also a critical factor. The pyrrole nitrogen is weakly acidic, while the pyridine nitrogen and the exocyclic amino group are basic. In strong acidic conditions, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack. In strong basic conditions, deprotonation of the pyrrole NH may occur, potentially leading to side reactions.

Biological Target Identification and Mechanistic Elucidation Research for 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 4 Amine

High-Throughput and Phenotypic Screening Methodologies for Biological Activity Profiling (in vitro, cell-based)

The discovery of biologically active 1H-pyrrolo[2,3-b]pyridine derivatives often begins with high-throughput screening (HTS) campaigns. These large-scale assays rapidly assess the effects of thousands of compounds on specific biological targets or cellular phenotypes. For instance, derivatives of this scaffold have been identified through screening programs aimed at discovering novel kinase inhibitors. nih.govrsc.org

In vitro enzymatic assays are a primary HTS method, where libraries of compounds are tested for their ability to inhibit or activate a purified target enzyme, such as a protein kinase. google.com Cell-based phenotypic screening is another powerful approach. In these assays, compounds are applied to living cells, and their effects on cellular processes like proliferation, apoptosis, or specific signaling pathways are measured. nih.govrsc.org For example, the anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine analogues has been evaluated against various cancer cell lines, providing a direct measure of their potential therapeutic effect. nih.govrsc.org The results from these initial screens guide the selection of promising lead compounds for further optimization and mechanistic studies.

Identification of Specific Protein Targets and Ligand-Binding Interactions

Following initial screening, research focuses on identifying the specific molecular targets responsible for the observed biological activity and characterizing the interactions between the compound and its target protein.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile core for developing potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.govgoogle.com

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers. nih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs 1, 2, and 3. One notable derivative, compound 4h (structure not fully defined in the source), demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org This inhibitory action is achieved through binding to the ATP-binding site of the kinase domain. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov While direct studies on 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine are not specified, related pyrrolopyridine structures have been investigated as FLT3 inhibitors. For example, a methylpyrazole derivative of a pyrrolo[3,4-c]pyridine was found to be potent against both SYK and FLT3. nih.gov

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor kinase involved in inflammatory and neoplastic diseases. nih.gov A derivative of the related pyrrolo[3,4-c]pyridine scaffold showed inhibitory activity against SYK-dependent cell lines. nih.gov

Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): SGK-1 is involved in processes like cell proliferation and electrolyte balance. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explicitly identified as a basis for developing SGK-1 inhibitors. google.com

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. Its vulnerability has made it a major target for developing new anti-tuberculosis drugs. nih.gov Various heterocyclic scaffolds have been used to create DprE1 inhibitors, highlighting a potential area of investigation for pyrrolopyridine derivatives. nih.gov

Topoisomerase I: This enzyme plays a critical role in DNA replication and transcription. Analogues of the natural product NB-506, which feature a complex indolo[2,3-a]pyrrolo[3,4-c]carbazole core, act as Topoisomerase I inhibitors. nih.gov This suggests that pyrrole-pyridine fused systems can be engineered to interact with this class of enzymes.

Compound ClassTarget EnzymeInhibitory Concentration (IC₅₀)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17 nM nih.govrsc.org
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29 nM nih.govrsc.org
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325 nM nih.govrsc.org
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR4712 nM nih.govrsc.org

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein-coupled receptor that modulates glutamatergic signaling in the central nervous system and is a target for treating neurological disorders like schizophrenia. nih.govnih.gov While not directly involving 1H-pyrrolo[2,3-b]pyridines, research into structurally related 1H-pyrazolo[3,4-b]pyridines has led to the discovery of potent mGluR5 positive allosteric modulators (PAMs). nih.gov These compounds enhance the receptor's response to its natural ligand, glutamate, without having agonist activity themselves. This indicates the potential of related nitrogen-containing heterocyclic scaffolds to interact with and modulate such receptors. nih.gov

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are involved in regulating key cellular processes like gene expression and maintaining chromosome stability, and they are considered promising targets for anticancer therapies. nih.gov Certain small molecules can bind to and stabilize G-quadruplexes, disrupting these processes in cancer cells. For example, quarfloxin, a fluoroquinolone derivative, binds to G-quadruplex DNA and disrupts its interaction with nucleolin, leading to apoptosis in cancer cells. nih.gov The planar, aromatic nature of the 1H-pyrrolo[2,3-b]pyridine core makes it a plausible candidate for interacting with the stacked G-tetrads of G-quadruplex structures, though specific studies on this compound are not detailed in the provided context.

Elucidation of Cellular and Subcellular Mechanisms of Action (non-clinical)

Understanding how a compound affects cellular machinery provides crucial insight into its therapeutic potential and mechanism of action.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to exert potent effects on cell survival and death, particularly in cancer cells.

Inhibition of Cell Proliferation: In studies on FGFR inhibitors, a 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h ) was shown to inhibit the proliferation of 4T1 breast cancer cells in a colony formation assay. nih.gov This anti-proliferative effect is a direct consequence of inhibiting key signaling pathways that drive cell growth.

Induction of Apoptosis: The same FGFR-inhibiting derivative was found to induce apoptosis (programmed cell death) in 4T1 cells. nih.govrsc.org Further investigation revealed that this process was associated with a loss of the mitochondrial membrane potential (Δψm) and an increase in reactive oxygen species (ROS), which are hallmarks of the mitochondrial apoptosis pathway. nih.gov

Compound ClassCell LineBiological EffectObserved MechanismReference
1H-pyrrolo[2,3-b]pyridine derivative (FGFR inhibitor)4T1 (Breast Cancer)Inhibition of proliferationInhibition of colony formation nih.gov
1H-pyrrolo[2,3-b]pyridine derivative (FGFR inhibitor)4T1 (Breast Cancer)Induction of apoptosisLoss of mitochondrial membrane potential, increase in ROS nih.gov

Signal Transduction Pathway Interventions (e.g., FGFR signaling pathway)

There is no available research detailing the specific interventions of this compound on the FGFR signaling pathway or any other signal transduction pathways.

Immunomodulatory Effects (e.g., T cell proliferation, cytokine release)

Information regarding the immunomodulatory effects of this compound, including its impact on T cell proliferation and cytokine release, is not present in the current body of scientific literature.

Development of this compound as a Molecular Probe for Biological Systems

There are no published studies on the development or use of this compound as a molecular probe.

Structure Activity Relationships Sar and Structural Modification Research for 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 4 Amine Analogs

Systematic Derivatization Strategies for Enhancing Biological Activity and Selectivity

The development of potent and selective inhibitors based on the 6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold relies on systematic derivatization strategies. A common approach involves identifying the core as a "hinge-binder" that forms crucial hydrogen bonds with the target protein, a technique validated in the development of inhibitors for Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) and Fibroblast Growth Factor Receptors (FGFR). acs.orgnih.gov In LATS1/2 inhibitor research, the pyrrolopyridine moiety was identified as a superior hinge-binding element compared to other heterocycles like pyrazole, significantly boosting inhibitory activity. acs.org

Further optimization often involves functionalization of appended groups to improve both potency and ADME (absorption, distribution, metabolism, and excretion) properties. For example, in the development of LATS kinase inhibitors, modifications to a piperidine (B6355638) substituent were explored to enhance cellular potency and metabolic stability. acs.org

Impact of Substituent Variation on Pyrrolopyridine Core Activity

The biological activity of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine analogs is highly sensitive to the nature and position of substituents on both the pyrrole (B145914) and pyridine (B92270) rings. Research indicates that positions 1, 3, and 5 of the 7-azaindole (B17877) ring are often the most impactful sites for modification. nih.gov

N-1 Position: The pyrrole nitrogen (N-1) is often critical for activity. In studies of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the NH group of the pyrrole was found to be important for binding to the kinase, as its replacement with sulfur in a thienopyrimidine analog resulted in a significant loss of potency. nih.gov

C-3 Position: The C-3 position can tolerate a wide range of substituents, which can be leveraged to fine-tune activity and metabolic properties. acs.org In one study on LATS inhibitors, placing a fluorine atom at this position resulted in the best enhancement of activity while preserving a degree of metabolic stability. acs.org

Below is a data table illustrating the effect of C-2 amide substituents on PDE4B inhibitory activity.

C-6 Position: The fluorine atom at the C-6 position is the defining feature of the parent compound. Its role is discussed in detail in the next section. Further modifications at this position are less common but can be explored. For example, in related pyrrolo[2,3-d]pyrimidine scaffolds, C-6 substitution with a 3-pyridyl unit was a key step in creating potent CSF1R inhibitors. mdpi.com

C-7 Position: While the parent compound is a 7-azaindole, meaning the nitrogen is at position 7, studies on related scaffolds have shown that substitution on this part of the ring system can be influential. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, a 7-fluoro substitution was found to have a significant positive effect on activity as SYK inhibitors. nih.gov

Role of the Fluoro Group in Ligand-Target Recognition and Activity

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. On the 1H-pyrrolo[2,3-b]pyridine scaffold, the fluoro group plays a multifaceted role.

The high electronegativity of fluorine allows it to form potent non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets. Its small size means it can often be substituted for a hydrogen atom without introducing significant steric hindrance. In the context of PDE4B inhibitors, the addition of a single fluorine to an azetidine (B1206935) ring at the C-2 position (compound 11g) or a difluoro substitution (compound 11h) yielded highly potent compounds. nih.gov These substitutions can alter the electronic distribution of the molecule, enhancing its binding affinity to the enzyme's active site. nih.gov The fluorine atom's electron-withdrawing nature can also influence the pKa of nearby functional groups, optimizing their ionization state for improved target engagement.

The utility of fluorine was also demonstrated in a series of LATS kinase inhibitors, where its installation on the pyrrolopyridine C-3 position led to the best increase in activity, highlighting its favorable impact on ligand-target recognition. acs.org

Fluorine substitution can have a profound impact on the conformational preferences of a molecule. By introducing gauche effects or other steric and electronic constraints, a fluorine atom can "lock" flexible side chains into a specific, biologically active conformation. This pre-organization reduces the entropic penalty of binding to the target, thereby increasing affinity. While direct conformational studies on these specific analogs are not detailed in the provided context, the improved activity observed in compounds like the 3-fluoroazetidine (B1273558) and 3,3-difluoroazetidine (B2684565) PDE4B inhibitors is consistent with this principle. nih.gov By restricting the rotation of the azetidine ring, the fluorine atoms may orient the molecule for a more optimal fit within the binding pocket of the PDE4B enzyme. nih.gov

Contribution of the Amine Functionality to Molecular Interactions

The amine functionality at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical determinant of molecular interactions with biological targets, particularly G-protein-coupled receptors (GPCRs). A primary role of this basic amine is the formation of a salt bridge, a strong non-covalent interaction, with a highly conserved aspartic acid residue (D3.32) within the binding site of aminergic receptors. nih.gov The geometry and stability of this salt bridge are paramount for high-affinity binding.

Research on analogous 1H-pyrrolo[3,2-c]quinoline derivatives targeting the 5-HT6 and D3 receptors has provided significant insights into the role of the amine group. nih.gov Molecular dynamics (MD) simulations have shown that the substitution pattern on the basic nitrogen atom directly influences the stability of the ligand-receptor complex. For instance, modifications to the amine moiety can either facilitate an optimal geometry for the salt bridge or introduce distortions that weaken the interaction. nih.gov

In a series of compounds evaluated for 5-HT6 receptor (5-HT6R) affinity, derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine at the 4-position of the core structure were found to be most active. nih.gov Further substitution on this pyrrolidine's nitrogen atom demonstrated clear SAR trends. An ethyl or isobutyl chain maintained or improved affinity for the 5-HT6R. nih.gov Conversely, introducing more substantial or polar groups, such as 2-hydroxyethyl or a 3,3,3-trifluoropropyl chain, led to less stable complexes. nih.gov The trifluoromethyl group, for example, created unfavorable polar interactions that distorted the salt bridge geometry, highlighting the sensitivity of the binding pocket to the properties of the amine substituent. nih.gov These findings underscore that the amine functionality is not merely an anchor but a finely tunable component for optimizing ligand-receptor interactions.

Table 1: Effect of Amine Substituent on Receptor Affinity in a Pyrroloquinoline Series

Compound AnalogueModification on Amine FragmentRelative 5-HT6R AffinityRelative D3R AffinityReference
PZ-1643 (Reference)(S)-pyrrolidin-3-ylHighModerate nih.gov
Analog 13(R)-2-(aminomethyl)pyrrolidine with Ethyl groupMaintained vs. PZ-1643Moderate nih.gov
Analog 17(R)-2-(aminomethyl)pyrrolidine with Isobutyl groupMaintained vs. PZ-1643Beneficial for affinity nih.gov
Analog 123,3,3-trifluoropropyl chainLowerLower nih.gov
Analog 19/202-hydroxyethyl groupUnfavorable vs. PZ-1643Not specified nih.gov

Bioisosteric Replacements of Pyrrolopyridine Moiety and their Effects on Biological Profiles

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. It is often employed as a bioisosteric replacement for other heterocyclic systems like indoles and pyrrolopyrimidines to probe structure-activity relationships and optimize drug-like properties. nih.gov The strategic replacement of a nitrogen atom in one ring system for a carbon atom in another (or vice-versa) can significantly alter a compound's physicochemical properties, metabolic stability, and biological activity without drastically changing its core shape and pharmacophore presentation.

A clear example of the impact of such a bioisosteric switch was observed during the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R) kinase. nih.gov A target compound, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, was synthesized to evaluate its potency relative to a known inhibitor possessing a pyrrolopyrimidine core. The study revealed that the 7-azaindole derivative was 20-fold less potent than its pyrrolopyrimidine parent compound. nih.gov This substantial decrease in activity confirmed the critical importance of the N-3 atom in the pyrrolopyrimidine scaffold for efficient CSF1R inhibition, demonstrating that even a subtle change in the heterocyclic core can have profound effects on the biological profile. nih.gov

This principle is further explored through scaffold hopping approaches, where larger structural motifs are replaced while key binding interactions are maintained. Research on pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors involved merging fragments from Pexidartinib, a drug that contains the 1H-pyrrolo[2,3-b]pyridine core, onto the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This strategy leverages the structural similarities between the bioisosteric cores to guide the design of new chemical entities with potentially improved properties. mdpi.com

Table 2: Bioisosteric Replacement Effect on CSF1R Inhibition

Core ScaffoldRelative Potency (CSF1R Inhibition)Key FindingReference
PyrrolopyrimidineHigh (Reference)N-3 atom is crucial for efficient inhibition. nih.gov
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)20-fold less potentBioisosteric replacement significantly reduced activity. nih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a ligand is fundamental to its ability to bind effectively to a biological target. Conformational analysis provides critical insights into the spatial arrangement of atoms, the molecule's flexibility, and the orientation of key functional groups, which collectively dictate the structure-activity relationship (SAR). For analogs of this compound, computational methods such as molecular dynamics (MD) simulations are invaluable tools for this analysis. nih.gov

MD simulations allow researchers to model the dynamic behavior of a ligand within a receptor's binding pocket over time. This approach was effectively used to analyze a series of 1H-pyrrolo[3,2-c]quinoline derivatives, which are structurally related to the pyrrolo[2,3-b]pyridine system. The simulations revealed that the introduction of certain substituents on the amine side chain led to significant conformational distortion during the simulation, resulting in less stable ligand-receptor complexes. nih.gov

Specifically, the quality of the salt bridge formed between the ligand's amine and the receptor's aspartate residue was quantified by analyzing its distance and angle throughout the MD trajectory. For the 5-HT6 receptor, compounds with favorable binding affinities displayed stable salt bridge geometries. nih.gov In contrast, a derivative bearing a 3,3,3-trifluoropropyl chain, while capable of forming a salt bridge, showed significant distortion due to unfavorable polar interactions, leading to a less stable complex and reduced affinity. nih.gov Similarly, when modeling interactions with the D3 receptor, MD simulations showed that while the reference compound PZ-1643 maintained favorable geometric parameters for the salt bridge, the introduction of a 2-hydroxypropyl or 3,3,3-trifluoropropyl chain resulted in higher distortion and less frequent salt bridge occurrence. nih.gov This direct correlation between conformational stability, as predicted by in silico analysis, and experimental binding affinity highlights the power of conformational analysis in explaining and predicting the SAR for this class of compounds.

Preclinical Biological Evaluation of 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 4 Amine in Research Models Excluding Human Trials, Dosage, Safety

In Vitro Cellular Assays for Functional Activity (e.g., cell viability, reporter gene assays, cellular potency)

No data available.

Enzyme and Receptor Binding Assays (quantitative and qualitative)

No data available.

Ex Vivo Tissue Studies

No data available.

Preclinical In Vivo Model Systems for Efficacy Evaluation in Disease Research

No data available.

Efficacy Studies in Defined Animal Models (e.g., tumor models, infectious disease models)

No data available.

Biomarker Modulation and Pharmacodynamic Studies in Preclinical Models

No data available.

ADME (Absorption, Distribution, Metabolism, Excretion) Research in Preclinical Contexts (non-clinical)

No data available.

In Vitro Metabolic Stability (e.g., microsomal stability, plasma stability)

No specific data on the in vitro metabolic stability of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine in liver microsomes or plasma is publicly available. However, research on other 7-azaindole (B17877) derivatives highlights the importance of substitution patterns in determining metabolic fate.

For instance, studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives developed as phosphodiesterase 4B (PDE4B) inhibitors have shown that certain compounds in this series exhibit acceptable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov Similarly, research into 7-azaindole-based inhibitors for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) demonstrated that modifications to the chemical structure, such as the addition of fluorine atoms, can influence metabolic stability. nih.gov For example, a fluorinated oxazine (B8389632) derivative showed excellent metabolic stability. nih.gov In another study, a 7-azaindole derivative, compound 13 , showed excellent metabolic stability. nih.gov

The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent, as it influences the compound's half-life and oral bioavailability. The stability is often assessed using liver microsomes, which contain key drug-metabolizing enzymes. nih.gov

Table 1: In Vitro Metabolic Stability of Selected 7-Azaindole Derivatives (Note: Data does not correspond to this compound)

Compound/Derivative ClassSystemFindingReference
Fluorinated oxazine derivative (MAP4K1 inhibitor)Not specifiedExcellent metabolic stability (Fmax = 100%) nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamide (PDE4B inhibitor)Not specifiedAcceptable in vitro PK profiles nih.gov
Azaindole with trifluoromethyl group (MAP4K1 inhibitor)Not specifiedIncreased metabolic stability (Fmax = 56%) nih.gov

Protein Binding Studies

Specific plasma protein binding data for this compound is not available in the public domain. The binding of a compound to plasma proteins, such as albumin, can significantly affect its distribution, metabolism, and excretion, as generally only the unbound fraction is pharmacologically active.

The broader class of 7-azaindole derivatives is extensively studied for its ability to bind to specific protein targets, particularly kinases, due to the scaffold's ability to form key hydrogen bonds in the ATP-binding pocket. nih.govacs.orgnih.gov For example, 7-azaindole derivatives have been designed to bind to targets like spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3). mdpi.com However, these studies focus on target engagement rather than plasma protein binding for pharmacokinetic characterization.

Tissue Distribution Investigations in Animal Models

There is no specific information available regarding the tissue distribution of this compound in animal models. Tissue distribution studies are crucial to understand where a compound accumulates in the body, which can provide insights into its potential efficacy and off-target effects.

Studies on other 7-azaindole derivatives have shown varied tissue distribution. For example, in a study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a compound designated as ASM-7 was investigated in mice. researchgate.net Following intravenous administration, the concentration of ASM-7 in the lung was substantially higher than in plasma. researchgate.net After oral administration, ASM-7 could still be detected in the lung, as well as in other organs such as the heart, liver, spleen, kidney, and brain. researchgate.net This indicates that specific substitutions on the 7-azaindole core can lead to targeted tissue distribution. researchgate.net

Table 2: Tissue Distribution of a Representative 7-Azaindole Derivative (ASM-7) in Mice (Note: Data does not correspond to this compound)

CompoundAdministration RouteTime PointTissue with Notable ConcentrationFindingReference
ASM-7Intravenous5 minLungConcentration substantially higher than in plasma researchgate.net
ASM-7Oral (30 mg/kg)1 hourLung, Heart, Liver, Spleen, Kidney, BrainCompound detected in all measured organs researchgate.net

Computational and Theoretical Chemistry Studies of 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 4 Amine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is fundamental in structure-based drug design for elucidating binding modes and identifying key interactions that stabilize the complex. For kinase inhibitors based on the pyrrolopyridine scaffold, docking studies are essential to understand how they fit into the ATP-binding pocket of the target kinase. researchgate.net

Binding mode analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between a ligand and the amino acid residues of the protein's active site. In many kinase inhibitors, the nitrogen atoms of the heterocyclic core, like the one in the 1H-pyrrolo[2,3-b]pyridine scaffold, are crucial for forming hydrogen bonds with the "hinge" region of the kinase domain. researchgate.net

For instance, in studies of related pyrrolo[2,3-d]pyrimidine analogues designed as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, docking simulations show a binding pattern similar to the approved drug Pexidartinib, which features a 1H-pyrrolo[2,3-b]pyridine core. researchgate.net The docked conformation of these inhibitors typically reveals key hydrogen bond interactions with hinge region residues. researchgate.net The pyrrolo nitrogen (N-H) and a pyridine (B92270) nitrogen are often involved in these critical interactions, anchoring the ligand in the ATP binding site.

Table 1: Example of Key Residue Interactions for a Pyrrolopyrimidine-Based CSF1R Inhibitor

Interaction Type Ligand Atom/Group Protein Residue Distance (Å)
Hydrogen Bond Pyrrole (B145914) N-H Cys-663 (backbone C=O) ~2.9
Hydrogen Bond Pyrimidine N1 Ala-641 (backbone N-H) ~3.0
Hydrophobic Interaction Pyridine Ring Val-644, Leu-715 N/A
Hydrophobic Interaction Substituted Phenyl Ring Ile-639, Gly-665 N/A

Note: This data is illustrative, based on docking studies of analogous compounds targeting CSF1R and does not represent 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine specifically. researchgate.net

WaterMap is a computational tool used to analyze the hydration of a protein's binding site. It calculates the thermodynamic properties (enthalpy and entropy) of water molecules in the active site, identifying stable (high-energy) water molecules that are difficult to displace and unstable (low-energy) water molecules that can be displaced by a ligand to gain binding affinity.

In studies of related pyrrolo[2,3-d]pyrimidine derivatives as Janus Kinase 1 (JAK1) inhibitors, analysis of water molecules revealed their crucial role in mediating interactions. figshare.com Water-mediated hydrogen bonds between the ligand and the protein can significantly contribute to the binding affinity. figshare.com Understanding the location and stability of these water molecules allows for the design of new analogues that can either displace unfavorable water molecules or incorporate favorable water-mediated contacts to improve potency. figshare.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. nih.gov These methods provide information on electron distribution, molecular orbitals, and reactivity, which are fundamental to a molecule's behavior and interaction capabilities. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net This analysis also helps in understanding electronic transitions, such as those observed in UV-visible spectroscopy. nih.gov For pyrrole-fused heterocyclic systems, DFT calculations have shown that the electron density in these frontier orbitals is often distributed across the entire π-conjugated scaffold. nih.gov

Table 2: Illustrative Quantum Chemical Properties for a Pyrrole-Fused Heterocycle

Property Calculated Value Significance
HOMO Energy -5.8 eV Electron-donating capability
LUMO Energy -1.5 eV Electron-accepting capability
HOMO-LUMO Gap 4.3 eV Chemical reactivity, stability
Dipole Moment 3.5 D Polarity, intermolecular interactions

Note: These values are hypothetical examples based on general findings for related heterocyclic compounds and are not specific to this compound. nih.govresearchgate.net

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. Starting from a docked pose, MD simulations model the movements of atoms by solving Newton's equations of motion, offering insights into the stability of the complex, the flexibility of the ligand and protein, and the persistence of key interactions. nih.gov Studies on related pyrrolo[3,2-c]quinoline derivatives have used MD simulations to confirm the stability of crucial interactions, such as salt bridges, by monitoring their occurrence frequency and geometry throughout the simulation. nih.gov

Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone during the simulation is a common way to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains in its binding pocket without significant conformational changes. figshare.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of aligned molecules with their biological activity. Multiple Linear Regression (MLR) is another statistical method used to build QSAR models based on calculated molecular descriptors. In a study on pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors, a receptor-based CoMFA model was developed. figshare.com This model, built from the alignment of compounds within the JAK1 active site, yielded contour maps that indicated regions where steric bulk or electrostatic properties should be modified to enhance inhibitory activity. figshare.com

Table 3: Example of Statistical Parameters for a Receptor-Based CoMFA Model

Parameter Value Description
q² (Cross-validated r²) 0.65 Predictive ability of the model (internal validation)
r² (Non-cross-validated r²) 0.92 Goodness of fit of the model
F-statistic 110.5 Statistical significance of the model
Steric Contribution 60% Percentage contribution of steric fields to the model
Electrostatic Contribution 40% Percentage contribution of electrostatic fields to the model

Note: The data is illustrative of a typical QSAR model for kinase inhibitors and is based on a study of analogous compounds. figshare.com

Pharmacophore Modeling and Virtual Screening Applications

While specific pharmacophore models developed exclusively for this compound are not extensively documented in publicly available literature, the principles of pharmacophore modeling and virtual screening are widely applied to the broader class of 7-azaindole (B17877) derivatives. These computational techniques are crucial for identifying novel compounds with the potential to interact with specific biological targets.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. For a compound like this compound, a hypothetical pharmacophore model would likely include:

Hydrogen Bond Donors: The amine group at the 4-position and the pyrrole N-H group.

Hydrogen Bond Acceptor: The pyridine nitrogen atom.

Aromatic Ring: The bicyclic pyrrolo[2,3-b]pyridine core.

Halogen Bond Donor: The fluorine atom at the 6-position, which can participate in halogen bonding interactions.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, allows for the rapid identification of diverse molecules that are likely to exhibit the desired biological activity.

Studies on related 7-azaindole derivatives have successfully employed these strategies. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on 7-azaindole derivatives as inhibitors of Tropomyosin receptor kinase A (Trk A) have been conducted to develop predictive models for anticancer agents. ingentaconnect.com Similarly, high-throughput screening followed by molecular docking and molecular dynamics simulations have identified 7-azaindole derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov These examples underscore the potential of applying similar computational approaches to discover novel biological targets and lead compounds based on the this compound scaffold.

In Silico ADME Prediction and Property Optimization (e.g., LogP, PSA, permeability)

The "drug-likeness" of a compound is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction has become an indispensable tool in modern drug discovery, enabling the early-stage evaluation and optimization of these properties to improve the clinical success rate of drug candidates. For this compound, a range of physicochemical and pharmacokinetic properties can be computationally estimated.

Key ADME-related properties that are typically predicted include:

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic stability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (LogS): Affects the absorption and formulation of a drug.

Permeability: The ability of a compound to pass through biological membranes, often predicted using models like the Caco-2 cell permeability assay.

Metabolic Stability: Prediction of the primary sites of metabolism by cytochrome P450 (CYP) enzymes.

Below is an illustrative table of predicted ADME properties for this compound, which would typically be generated using computational software.

Table 1: Predicted Physicochemical Properties of this compound Note: The following values are illustrative and would be determined using specific computational prediction software.

Property Predicted Value Significance in Drug Discovery
Molecular Weight 152.14 g/mol Influences diffusion and transport across membranes.
LogP 1.5 - 2.5 Indicates moderate lipophilicity, often favorable for oral absorption.
TPSA ~60-70 Ų Suggests good potential for oral bioavailability.
Hydrogen Bond Donors 2 Contributes to binding affinity and solubility.
Hydrogen Bond Acceptors 3 Contributes to binding affinity and solubility.

Table 2: Predicted ADME Properties of this compound Note: The following predictions are illustrative and would be generated by specialized ADME prediction models.

ADME Property Predicted Outcome Implication
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Penetration Moderate to High May be able to cross into the central nervous system.
CYP2D6 Substrate Likely Potential for drug-drug interactions.

Advanced Derivatization and Scaffold Hopping Research for 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 4 Amine Analogs

Design and Synthesis of Prodrug Strategies for Research Tools (non-clinical focus)

While specific prodrugs of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine are not extensively detailed in the literature, the principles of prodrug design are widely applied to heterocyclic amine scaffolds for use as research tools. acs.org The primary goal in a non-clinical research context is often to overcome experimental limitations, such as poor aqueous solubility or low cell membrane permeability, to facilitate in vitro and in vivo studies.

Common prodrug strategies applicable to this scaffold involve reversible chemical modifications of amenable functional groups, such as the pyrrole (B145914) nitrogen (N-1) or the exocyclic amine (N-4). acs.org Key considerations for designing such tools include:

Improving Aqueous Solubility: For compounds with low solubility, a promoiety such as a phosphate (B84403), amino acid, or a short polyethylene (B3416737) glycol (PEG) chain can be introduced. These groups are designed to be cleaved by endogenous enzymes (e.g., phosphatases or esterases) within the cell or organism, releasing the active parent compound. For example, a phosphate group could be added to a hydroxyl substituent on an analog, creating a highly water-soluble prodrug ideal for formulation in aqueous media for cell-based assays or animal studies.

Enhancing Cell Permeability: To improve passage across cell membranes, lipophilic promoieties can be attached. These are typically cleaved intracellularly. An example is the acyloxymethyl ether group, which can mask a polar N-H bond, increasing lipophilicity and facilitating passive diffusion into cells before being hydrolyzed back to the active form.

Controlled Release: For in vivo research models, prodrugs can be designed for sustained release, which can be advantageous for studying the long-term effects of inhibiting a specific biological target. The design of the promoiety dictates the rate of cleavage and thus the release kinetics of the active compound. acs.org

The synthesis of these prodrugs must be straightforward, and the promoiety itself should be non-toxic and rapidly cleared from the system after cleavage. acs.org These strategies enable the use of potent but otherwise challenging compounds as precise tools for target validation and pathway elucidation in biological research.

Incorporation into Bioconjugates and Chemical Probes for Biological Research

The 7-azaindole (B17877) scaffold is a versatile platform for the creation of chemical probes and bioconjugates designed to investigate complex biological systems. By attaching the core structure to reporter molecules, affinity tags, or larger biomolecules, researchers can develop powerful tools for target identification, visualization, and functional analysis.

Nucleic Acid Probes: The structural similarity of the 7-azaindole core to purine (B94841) nucleobases makes it an excellent candidate for incorporation into nucleic acids. Researchers have synthesized 7-azaindole as a phosphoramidite, enabling its inclusion in DNA oligonucleotides using standard solid-phase synthesis. nih.govresearchgate.net Once incorporated, the intrinsic fluorescence of the 7-azaindole moiety can be used as a probe to study DNA structure, dynamics, and interactions with proteins. nih.govresearchgate.net For instance, changes in the fluorescence signal upon DNA melting or protein binding can provide valuable insights into these processes at a molecular level. nih.gov

Peptide and Protein Probes: The 7-azaindole chromophore is the core of 7-azatryptophan, an analog of the natural amino acid tryptophan. acs.org This analog can be incorporated into synthetic peptides. acs.org Because its photophysical properties are distinct from tryptophan and sensitive to the local environment, it serves as a selective optical probe to study protein structure, folding, and dynamics without interference from native tryptophan residues. acs.org

Photoacoustic Probes: The scaffold has been adapted to create advanced imaging agents. A photoacoustic probe derived from 7-azaindole was developed for the high-contrast imaging of superoxide (B77818) anions, which are implicated in conditions like drug-induced liver injury. researchgate.net These "activatable" probes are designed to undergo a chemical reaction with a specific analyte, leading to a change in their spectral properties that can be detected by photoacoustic imaging, enabling visualization of biological processes deep within tissues. researchgate.net

These examples demonstrate how the 1H-pyrrolo[2,3-b]pyridine core can be functionalized and conjugated to create sophisticated research tools for interrogating specific biological molecules and pathways.

Scaffold Hopping from Pyrrolo[2,3-b]pyridine Core to Novel Related Heterocycles

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures (scaffolds) that retain the essential pharmacophoric features of a known active compound but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.govdtic.mil The 1H-pyrrolo[2,3-b]pyridine scaffold has served as both a starting point and a destination in numerous scaffold hopping campaigns, particularly in the development of kinase inhibitors. jst.go.jpresearchgate.netacs.org

The goal of scaffold hopping is to explore new chemical space while preserving the key interactions with the biological target. dtic.mil This can involve minor changes, such as replacing a carbon with a heteroatom, or more significant transformations like ring opening/closure or replacement with an entirely different heterocyclic system. nih.gov For the 7-azaindole scaffold, which often targets the ATP-binding site of kinases, hopping strategies aim to maintain the crucial hydrogen-bonding interactions with the kinase hinge region. researchgate.netjst.go.jp

Several research programs have successfully utilized this approach:

From Pyrazolones to Azaindoles: In a search for SHP2 phosphatase inhibitors, researchers applied scaffold hopping to move from a pyrazolone (B3327878) core to an azaindole scaffold. This evolution led to the discovery of potent inhibitors with improved characteristics over the parent series. acs.org

From Pyrrolo[2,3-b]pyridines to Other Heterocycles: Conversely, the 7-azaindole scaffold has been the starting point for discovering new inhibitor classes. In one study, a scaffold hopping approach was used to replace the 7-azaindole core of an AKT inhibitor, leading to the identification of potent and selective inhibitors of LATS1/2 kinases. acs.org

Bioisosteric Replacement: The pyrrolo[2,3-b]pyridine core can be replaced by related bioisosteres like 1H-pyrazolo[3,4-b]pyridine or pyrrolo[2,3-d]pyrimidine to modulate activity and selectivity. mdpi.comnih.gov For example, a strategy of merging fragments from the known CSF1R inhibitor Pexidartinib (which has a pyrrolo[2,3-b]pyridine core) with a pyrrolo[2,3-d]pyrimidine nucleus yielded new potent inhibitors. mdpi.com

The following table summarizes selected examples of scaffold hopping involving the pyrrolo[2,3-b]pyridine (7-azaindole) core.

Original ScaffoldHopped ScaffoldBiological TargetReference
Pyrazolone1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)SHP2 acs.org
1H-Pyrrolo[2,3-b]pyridine (in AKT inhibitor)Pyrrolo[2,1-f] nih.govacs.orgrsc.orgtriazineLATS1/2 acs.org
1H-Pyrrolo[2,3-b]pyridine (in Pexidartinib)7H-Pyrrolo[2,3-d]pyrimidineCSF1R mdpi.com
Indole (B1671886)IndazoleMCL-1/BCL-2 rsc.org
Purine (NU6027)Pyridine (B92270)CDK2 nih.gov

Development of Fluorescent Analogs for Imaging and Detection Research

The development of fluorescent molecules is crucial for bioimaging, enabling the visualization of cellular structures and processes with high resolution. mdpi.com The 1H-pyrrolo[2,3-b]pyridine scaffold is inherently fluorescent, making it an attractive core for the design of novel fluorescent probes and imaging agents. acs.org

The intrinsic fluorescence of 7-azaindole is highly sensitive to its local environment, including solvent polarity and hydrogen bonding. acs.org This sensitivity is a powerful feature, as it allows the molecule to act as a reporter on its immediate surroundings. For example, its fluorescence decay is a single exponential in water but can become bimodal in other solvents, providing a means to probe solvent-solute interactions. acs.org

Researchers have exploited and modified these properties to create advanced fluorescent tools:

Synthesis of Novel Fluorophores: The 7-azaindole core has been functionalized to create new fluorescent compounds. In one study, two series of 7-azaindole N-linked 1,2,3-triazole hybrids were synthesized via a "click" reaction. These new derivatives were found to be fluorescent and were evaluated for other biological properties. rsc.orgrsc.org

Probes for Biomolecules: The fluorescence of 7-azaindole has been utilized in probes for nucleic acids. When incorporated into a DNA strand, its fluorescence is significantly quenched due to stacking with adjacent bases. This quenching effect can be used to monitor processes like DNA melting, where the fluorescence intensity increases as the duplex separates into single strands. nih.gov

General Principles: The design of fluorescent probes often involves a fluorophore (the signal reporter), a recognition group (for selectivity to a target), and sometimes a linker. nih.gov For the 7-azaindole scaffold, modifications can be made to tune its photophysical properties. Strategies include extending the π-conjugated system or adding electron-donating or electron-withdrawing groups to shift the excitation and emission wavelengths or enhance the quantum yield. nih.gov

The table below highlights the fluorescent properties of the parent 7-azaindole scaffold and a key derivative.

Compound/SystemExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Key FindingReference
7-Azaindole (in DNA)300 nm379 nm0.016 (duplex)Fluorescence is quenched in DNA, useful for monitoring melting. nih.gov
7-Azaindole-deoxyriboside300 nm388 nm0.53Glycosylation at N-1 increases quantum yield 23-fold. nih.gov
7-Azaindole (in Methanol)~287 nm374 nm & 505 nmNot specifiedBimodal emission due to excited-state proton transfer. acs.org
1-Methyl-7-azaindole (in Water)Not specifiedNot specified0.55Methylation of N-1 prevents non-radiative decay, increasing fluorescence. acs.org

Emerging Research Directions and Future Perspectives for 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 4 Amine

Exploration of Novel Biological Targets and Mechanistic Pathways

The 7-azaindole (B17877) core, of which 6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a key example, is a versatile scaffold for developing kinase inhibitors. jst.go.jp Research has traditionally focused on its role as a "hinge-binding motif," where it mimics the adenine (B156593) moiety of ATP to interact with the hinge region of various kinases. chemicalbook.com This has led to the development of inhibitors for well-known cancer-associated kinases. However, current research is expanding to identify novel biological targets and elucidate more complex mechanistic pathways.

Derivatives of the 7-azaindole scaffold are being investigated against a broadening array of kinase targets beyond the initial focus. These include:

Phosphoinositide 3-kinases (PI3Ks) : Novel 7-azaindole derivatives have been designed as potent PI3K inhibitors, which are key components of the PI3K/AKT/mTOR signaling pathway, crucial in many cancers. nih.gov

Anaplastic Lymphoma Kinase (ALK) : Researchers have identified 7-azaindole derivatives that demonstrate excellent potency against both wild-type and mutant forms of ALK, revealing unique binding modes that could overcome resistance to existing therapies. researchgate.net

Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) : Through scaffold hopping from known kinase inhibitors, researchers are optimizing pyrrolopyridine derivatives as inhibitors of LATS1/2, core components of the Hippo pathway involved in organ size control and tumor suppression. acs.orgacs.org

Ataxia-Telangiectasia Mutated (ATM) Kinase : Building on dual ATR/ATM inhibitors, 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors, which are critical for maintaining genomic stability. nih.gov

Beyond kinases, the 7-azaindole scaffold is being explored for its activity against other classes of enzymes and receptors. For instance, 7-azaindole sulfonamides have shown anti-proliferative activity through the inhibition of Histone Deacetylase 6 (HDAC6) . nih.gov Furthermore, the bioisosteric replacement of the indole (B1671886) ring with 6- and 7-azaindole moieties has been investigated for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1) , although the 7-azaindole ring was found to be a less viable bioisostere in this specific context. nih.gov

Mechanistic studies are also moving beyond simple target inhibition. For example, research on some pyrrolopyrimidine derivatives, a related scaffold, has shown they can induce cell cycle arrest and apoptosis by modulating the levels of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. researchgate.net The development of fluorescently labeled kinase inhibitors based on scaffolds like 7-azaindole allows for real-time visualization of drug-target engagement and cellular localization, providing deeper insights into their mechanisms of action. nih.govnih.gov

Table 1: Investigated Biological Targets for 7-Azaindole Scaffolds

Target Class Specific Target(s) Therapeutic Area Key Findings Citations
Kinase PI3K, ALK, LATS1/2, ATM, FGFR4, DYRK1B/2 Cancer Potent and selective inhibition of key signaling pathways involved in tumor growth and survival. nih.govresearchgate.netacs.orgacs.orgnih.govnih.govresearchgate.netacs.orgnih.gov
Non-Kinase HDAC6, Cannabinoid Receptor 1 (CB1) Cancer, Neurology Exploration of activity beyond kinase inhibition, demonstrating scaffold versatility. nih.govnih.gov
Kinase Mixed Lineage Kinase 3 (MLK3), Leucine-Rich Repeat Kinase 2 (LRRK2) Neurodegenerative Disorders Neuroprotective and anti-inflammatory properties observed in models of neurocognitive disorders. nih.gov
Kinase Cyclin-Dependent Kinases (CDK2, CDK9) Cancer Anti-tumor activity in models of triple-negative breast cancer. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the optimization of compounds like this compound. While direct applications to this specific molecule are still emerging, the broader trends in medicinal chemistry highlight the immense potential.

In the context of compound optimization, ML models can predict the biological activity and physicochemical properties of novel derivatives. By training on existing structure-activity relationship (SAR) data, these models can guide the design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. For instance, ML algorithms can identify which positions on the this compound scaffold are most amenable to modification and suggest specific substituents to enhance a desired biological effect. This data-driven approach can prioritize the synthesis of the most promising compounds, saving time and resources. youtube.com

Integration with Advanced Biological Systems Research (e.g., Organ-on-a-Chip, 3D Cell Cultures)

To better predict the efficacy and potential toxicity of drug candidates derived from this compound, researchers are moving beyond traditional 2D cell cultures towards more physiologically relevant models. Advanced biological systems like organ-on-a-chip (OOC) and 3D cell cultures are at the forefront of this shift. nih.gov

OOCs are microfluidic devices that contain living cells in a continuously perfused, micro-engineered environment that mimics the tissue and organ-level physiology. nih.govnu.edu.kz These systems can recreate the complex 3D architecture, cell-cell interactions, and mechanical cues of human organs, offering a more accurate platform for studying drug responses. nih.gov For example, a "tumor-on-a-chip" could be used to evaluate the anti-cancer activity of a novel this compound derivative in a microenvironment that includes not just cancer cells, but also stromal cells and vasculature, providing insights into drug penetration and efficacy in a more realistic setting.

Similarly, 3D cell culture models, such as spheroids and organoids, offer a more in vivo-like context compared to 2D monolayers. nih.govnih.gov These models can better replicate the gradients of nutrients and oxygen, as well as the cell-matrix interactions found in solid tumors. nih.gov Testing novel inhibitors on 3D cultures can provide more predictive data on their ability to penetrate tissue and exert their therapeutic effect. While specific studies using this compound in these advanced systems are yet to be widely published, the general trend in drug discovery points towards their increasing adoption to bridge the gap between preclinical studies and clinical trials. nih.govnih.gov

Collaborative Research Initiatives on Fluorinated Pyrrolopyridines and Related Scaffolds

The development of novel therapeutics based on the this compound scaffold is increasingly a collaborative effort. The complexity and cost of drug discovery necessitate partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs).

These collaborations take various forms:

Academic-Industry Partnerships : Universities and research institutes often possess deep expertise in fundamental biology and novel target identification, while pharmaceutical companies bring resources for large-scale screening, lead optimization, and clinical development. nih.gov Platforms that facilitate these connections are becoming increasingly important for translating academic discoveries into tangible therapeutic candidates. in-part.com

Inter-University and Institute Collaborations : Joint research projects between different academic groups allow for the pooling of complementary expertise and resources. For example, one group might specialize in the synthesis of fluorinated pyrrolopyridines, while another has expertise in the specific kinase biology or advanced cellular models needed for testing. otavachemicals.com

Public-Private Partnerships : Government agencies and foundations often fund collaborative research consortia to tackle major health challenges. These initiatives can bring together multiple academic and industry partners to work on a common goal, such as developing novel inhibitors for a particular family of kinases implicated in a range of diseases.

These collaborative models are essential for advancing the field of fluorinated pyrrolopyridines. They enable the sharing of knowledge, risk, and resources, ultimately accelerating the journey of promising compounds from the laboratory to the clinic.

Unexplored Chemical Space and Derivatization Opportunities for Enhanced Research Utility

Despite significant research, the chemical space around the this compound scaffold is far from fully explored. Numerous opportunities exist for derivatization to create novel compounds with enhanced research utility and therapeutic potential.

Bioisosteric Replacement: One key strategy is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. cambridgemedchemconsulting.com For the 7-azaindole core, researchers are exploring various bioisosteric replacements to modulate properties like solubility, metabolic stability, and target binding. nih.govnih.gov For example, replacing a hydrogen atom with deuterium (B1214612) at a site of metabolic attack can slow down metabolism, a technique that has been successfully applied to other kinase inhibitors. cambridgemedchemconsulting.com

Scaffold Hopping and Functionalization: The 7-azaindole scaffold itself can be considered a bioisostere of indole or purine (B94841), and this "scaffold hopping" approach is a powerful tool for discovering novel inhibitors. researchgate.netmerckmillipore.comnih.gov Further functionalization of the this compound core at various positions offers significant opportunities. Recent advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have provided elegant and efficient methods for introducing a wide range of substituents onto the 7-azaindole ring system. rsc.org

Derivatization for Research Tools: Beyond creating therapeutic candidates, derivatization can be used to generate valuable research tools. For example, attaching a fluorescent probe to the this compound scaffold can create a chemical probe to visualize drug-target interactions within living cells. nih.govnih.gov Similarly, incorporating photoreactive groups could enable the development of photo-activatable inhibitors for precise spatiotemporal control of target inhibition.

Table 2: Potential Derivatization Strategies for this compound

Strategy Description Potential Outcome Citations
Strategic Fluorination Introduction of additional fluorine atoms at specific positions. Improved metabolic stability, enhanced binding affinity, altered lipophilicity. mdpi.commdpi.com
Bioisosteric Replacement Replacing functional groups (e.g., -CH= with -N=, -OH with -F) with others that have similar properties. Modified pharmacokinetics, improved target selectivity, novel intellectual property. nih.govnih.govcambridgemedchemconsulting.com
Scaffold Hopping Using the 7-azaindole core to replace other heterocyclic systems in known active compounds. Discovery of novel inhibitor classes with different binding modes and selectivity profiles. acs.orgresearchgate.net
C-H Functionalization Direct modification of carbon-hydrogen bonds on the pyrrolopyridine ring system. Rapid generation of diverse libraries of derivatives for SAR studies. rsc.org
Conjugation Chemistry Attaching moieties like fluorescent dyes, biotin, or photoreactive groups. Creation of research tools for target validation, imaging, and mechanistic studies. nih.govnih.gov

Q & A

Q. Example Characterization Table

ParameterMethodTarget SpecificationReference
PurityHPLC (C18 column)≥98%
Fluorine position¹⁹F NMRδ 155–165 ppm
Molecular weightESI-MS167.12 g/mol

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Test against FLT3 or JAK2 kinases, given the pyrrolopyridine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Solubility/pharmacokinetics : Employ shake-flask methods (aqueous buffer at pH 7.4) to assess bioavailability .

Advanced: How can mechanistic studies resolve contradictory data between enzyme inhibition and cellular activity?

Methodological Answer:
Discrepancies often arise from off-target effects or metabolic instability. Strategies include:

  • Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target interactions .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS for degradation products .
  • Chemical proteomics : Employ activity-based protein profiling (ABPP) to map cellular targets in situ .

Advanced: What computational approaches improve the design of 6-fluoro derivatives for selective binding?

Methodological Answer:
Leverage quantum mechanics/molecular dynamics (QM/MD) hybrid workflows:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target kinases (e.g., FLT3) .
  • Free-energy perturbation (FEP) : Quantify fluorine’s impact on binding affinity (ΔΔG calculations) .
  • ADMET prediction : Apply SwissADME or ADMET Predictor to optimize logP, solubility, and CYP inhibition .

Advanced: How to address batch-to-batch variability in fluorination efficiency during synthesis?

Methodological Answer:
Variability often stems from inconsistent halogen exchange or solvent traces. Mitigation strategies:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor fluorination intermediates .
  • DoE optimization : Vary reaction time, temperature, and stoichiometry to identify critical process parameters (CPPs) .
  • Purification : Use preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase to separate fluorinated/non-fluorinated species .

Advanced: What strategies validate the regioselectivity of fluorination in the pyrrolopyridine core?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹⁸F-labeled analogs and track incorporation via radio-HPLC .
  • DFT calculations : Compare activation energies for fluorination at C-6 vs. C-5 positions to predict selectivity .
  • Control experiments : Block alternative sites with protective groups (e.g., SEM-protected amines) to force fluorination at C-6 .

Advanced: How to reconcile discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Metabolomic profiling : Identify active metabolites via high-resolution mass spectrometry (HRMS) .
  • Formulation optimization : Test solubilizing agents (e.g., cyclodextrins) to enhance bioavailability .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via UPLC .
  • pH-rate profiling : Measure degradation kinetics in buffers (pH 1–10) to identify acid/base-sensitive sites .
  • LC-MSⁿ fragmentation : Correlate degradation pathways with structural motifs (e.g., fluorophenyl ring cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.